N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-19(20-14-6-7-15-16(8-14)26-11-25-15)23-9-13(10-23)18-21-17(22-27-18)12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROGHGRJBVJOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known for their biological significance. The molecular formula is CHNO, with a molecular weight of 324.34 g/mol. The presence of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity through mechanisms such as EGFR inhibition and induction of apoptosis in cancer cells. A study reported that certain derivatives exhibited IC values lower than that of standard drugs like doxorubicin, indicating superior efficacy against various cancer cell lines such as HepG2 and MCF7 .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 (HepG2) | Hepatocellular carcinoma |
| Tested Compound | 2.38 (HepG2) | Hepatocellular carcinoma |
| Tested Compound | 4.52 (MCF7) | Breast cancer |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented. For example, compounds with similar structural features have exhibited antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies
- Study on Anticancer Activity : A synthesized derivative demonstrated significant cytotoxicity against multiple cancer cell lines with minimal toxicity towards normal cells. The study utilized assays to evaluate cell viability and apoptosis induction .
- Antimicrobial Efficacy : Research indicated that derivatives containing the benzo[d][1,3]dioxole moiety displayed potent antimicrobial effects. The compounds were tested against a panel of bacterial strains with results showing effective inhibition at low concentrations .
Scientific Research Applications
The compound N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound's molecular formula is and it features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. These functional groups are known for their roles in enhancing biological activity, making this compound a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The oxadiazole ring is known to interact with cellular pathways involved in apoptosis and cell proliferation. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through the activation of caspases .
- Case Study : A derivative of this compound demonstrated potent activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. This suggests that modifications to the oxadiazole moiety can enhance therapeutic efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Neuroprotective applications are another promising area for this compound:
- Research Findings : Studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This is attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways .
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry:
- Polymerization Studies : The compound can serve as a monomer or additive in the synthesis of high-performance polymers. Its incorporation into polymer matrices has shown potential for enhancing thermal stability and mechanical properties .
Photonic Applications
Due to its fluorescent properties, this compound is being investigated for applications in photonics:
- Fluorescent Materials : Compounds with similar structural motifs have been utilized in the development of fluorescent sensors and light-emitting devices. Their ability to emit light upon excitation makes them suitable for applications in optoelectronics .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reaction Types
The compound exhibits diverse reactivity due to its heterocyclic and functional group composition. Key reaction types include:
Common Reagents and Conditions
Reagent selection is critical for controlling reaction pathways:
| Reagent Class | Examples | Reaction Outcome | Conditions |
|---|---|---|---|
| Oxidizing Agents | H₂O₂, KMnO₄ | Benzodioxole → quinone derivatives; oxadiazole ring remains intact. | Acidic/neutral media, 25–80°C |
| Reducing Agents | LiAlH₄, NaBH₄ | Oxadiazole → amine; carboxamide → amine (partial reduction). | Anhydrous THF, reflux |
| Electrophiles | Cl₂, Br₂, HNO₃ | Phenyl group halogenation/nitration (para > meta positions). | H₂SO₄, 0–5°C |
| Catalysts | Pd/C, CuI | Cross-coupling for aryl modifications; azetidine functionalization. | DMF, 80–120°C |
| Acid/Base | HCl, NaOH | Hydrolysis of carboxamide to carboxylic acid. | Aqueous, reflux |
Mechanistic Insights
- Oxidation : Benzodioxole’s electron-rich aromatic system undergoes oxidation via radical intermediates, forming quinone derivatives (e.g., 2,3-dihydroxybenzoquinone).
- Reduction : LiAlH₄ reduces the oxadiazole’s N–O bond, yielding a diamino intermediate. The carboxamide may concurrently reduce to a secondary amine .
- Electrophilic Substitution : The phenyl group directs electrophiles to para positions due to resonance stabilization. Benzodioxole shows regioselectivity at C-5/C-6 due to electronic effects .
- Hydrolysis : Acidic conditions protonate the carboxamide, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide, accelerating cleavage.
Stability Under Reaction Conditions
- Thermal Stability : Stable ≤ 150°C; decomposition observed > 200°C (charring of benzodioxole).
- pH Sensitivity : Carboxamide hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12).
- Light Sensitivity : Benzodioxole moiety may undergo photodegradation under UV light.
Key Research Findings
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance oxadiazole’s resistance to reduction .
- Solvent Influence : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution yields by stabilizing transition states.
- Catalytic Efficiency : Pd/C achieves >90% yield in cross-coupling reactions vs. CuI (60–70%) .
Data Tables
Table 1: Oxidation Products
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Benzoquinone derivative | 45 |
| KMnO₄ (0.1M) | 2,3-Dihydroxybenzoquinone | 62 |
Table 2: Reduction Outcomes
| Reducing Agent | Primary Product | Byproducts |
|---|---|---|
| LiAlH₄ | Diamino intermediate | Trace secondary amine |
| NaBH₄ | Partial reduction (amide → amine) | Unreacted oxadiazole |
Comparison with Similar Compounds
Key Observations :
- Yields vary significantly (27–84%) depending on the core structure and substituents. For example, benzimidazole derivatives (e.g., Compound 28) achieve higher yields due to optimized coupling conditions , whereas cyclopropane-containing analogues (e.g., Compound 55) show lower yields, possibly due to steric hindrance .
- Purification methods range from traditional column chromatography to advanced HPLC, reflecting differences in polarity and stability .
Structural and Functional Comparisons
Heterocyclic Core Influence
- Azetidine vs. Thiazole/Imidazole : The target compound’s azetidine ring (a strained 4-membered amine) confers conformational rigidity compared to 5-membered heterocycles like thiazole (Compound 55, 7b) or imidazole (Compound 28). This rigidity may enhance binding specificity in biological targets .
- Oxadiazole vs. Carboxamide/Ester : The 1,2,4-oxadiazole group in the target compound is electron-deficient and may participate in hydrogen bonding, contrasting with ester (Compound B9) or carboxamide (Compound 55) functionalities, which are more polar but less π-deficient .
Substituent Effects
- Benzodioxole vs.
- 3-Phenyl vs. 3-Chloro-4-Methoxy : The 3-phenyl substituent on the oxadiazole in the target compound lacks electron-withdrawing groups seen in Compound 55’s 3-chloro-4-methoxybenzoyl moiety, which could alter electronic interactions in biological systems .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~395 g/mol) is comparable to analogues like Compound 7b (~471 g/mol) , aligning with Lipinski’s rule of five for drug-likeness.
- Solubility : The benzodioxole and oxadiazole groups may reduce aqueous solubility compared to more polar derivatives (e.g., Compound B9 with ester groups) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with azetidine precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 2 : Cyclization of intermediates with phenyl-substituted oxadiazole precursors under reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) .
- Critical Parameters : Temperature control (<5°C during coupling), inert atmosphere (N₂/Ar), and solvent purity to avoid hydrolysis of oxadiazole intermediates. Yields typically range from 45–65% .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.2–4.1 ppm for CH₂ groups), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy), and oxadiazole protons (δ 8.2–8.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 436.1422) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine carboxamide group .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test activity against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Solubility Assessment : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the cyclization step of oxadiazole-azetidine coupling?
- Methodological Answer :
- Catalyst Screening : Test alternatives to PTSA, such as Amberlyst-15 or Sc(OTf)₃, to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yields by 15–20% .
- Byproduct Analysis : Use HPLC-PDA to identify side products (e.g., hydrolyzed oxadiazoles) and adjust solvent polarity (switch from toluene to THF/water mixtures) .
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., tubulin) .
Q. How does the compound’s stability profile vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Conditions : 0.1 M HCl at 40°C for 24 hours → Hydrolysis of oxadiazole to amidoxime (confirmed via LC-MS) .
- Oxidative Stress : 3% H₂O₂ → Oxidation of benzo[d][1,3]dioxole to quinone derivatives .
- Storage Recommendations : Lyophilized form at -80°C in amber vials to prevent photodegradation .
Q. What computational and experimental approaches are used to elucidate structure-activity relationships (SAR) for the oxadiazole and azetidine moieties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); key residues: Lys745 (H-bond with carboxamide) .
- Analog Synthesis : Replace phenyl-oxadiazole with pyridyl or thiazole groups; test activity in kinase panels .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., methylenedioxy group enhances membrane permeability by 2-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
